molecular formula C10H16O2 B13882993 Cyclohexaneacrylic acid methylester

Cyclohexaneacrylic acid methylester

Cat. No.: B13882993
M. Wt: 168.23 g/mol
InChI Key: XKLAFWWDQPGTLE-UHFFFAOYSA-N
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Description

Methyl (E)-3-cyclohexylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-cyclohexylprop-2-enoate typically involves the esterification of 3-cyclohexylprop-2-enoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-cyclohexylprop-2-enoic acid+methanolH2SO4methyl (E)-3-cyclohexylprop-2-enoate+water\text{3-cyclohexylprop-2-enoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl (E)-3-cyclohexylprop-2-enoate} + \text{water} 3-cyclohexylprop-2-enoic acid+methanolH2​SO4​​methyl (E)-3-cyclohexylprop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of methyl (E)-3-cyclohexylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-cyclohexylprop-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-cyclohexylprop-2-enoic acid and methanol.

    Reduction: 3-cyclohexylpropan-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-cyclohexylprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions.

    Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.

    Industrial Chemistry: The ester can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (E)-3-cyclohexylprop-2-enoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl (E)-3-cyclohexylprop-2-enoate can be compared with other similar esters, such as:

    Methyl (E)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Ethyl (E)-3-cyclohexylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (E)-3-cyclohexylbut-2-enoate: Similar structure but with an additional carbon in the alkene chain.

These compounds share similar reactivity patterns but differ in their physical properties and potential applications. The unique cyclohexyl group in methyl (E)-3-cyclohexylprop-2-enoate imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical processes.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 3-cyclohexylprop-2-enoate

InChI

InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

XKLAFWWDQPGTLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCCCC1

Origin of Product

United States

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